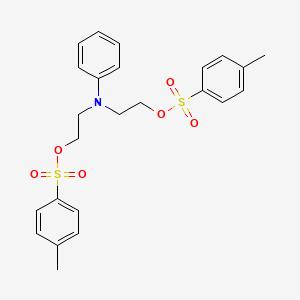
2-(Phenylimino)diethanol di-p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “NIOSH/KM2160000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace air, and in the blood and urine of workers who are occupationally exposed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/KM2160000” involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria . The synthetic routes typically involve a series of chemical reactions under controlled conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production methods for “NIOSH/KM2160000” are designed to scale up the synthesis process while maintaining the quality and consistency of the compound. These methods often involve the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/KM2160000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/KM2160000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “NIOSH/KM2160000” depend on the specific reagents and conditions used. These products are typically analyzed using advanced analytical techniques to ensure their purity and structural integrity .
Scientific Research Applications
“NIOSH/KM2160000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of “NIOSH/KM2160000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed molecular mechanisms are studied using various experimental techniques to understand how the compound influences biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “NIOSH/KM2160000” include other chemicals documented in the NIOSH Manual of Analytical Methods. These compounds share similar structural features and chemical properties, making them useful for comparative studies.
Uniqueness: The uniqueness of “NIOSH/KM2160000” lies in its specific applications and the detailed analytical methods developed for its detection and analysis. Compared to other similar compounds, “NIOSH/KM2160000” may have distinct reactivity patterns and applications in different scientific fields .
Conclusion
“NIOSH/KM2160000” is a versatile compound with significant applications in various scientific disciplines. Its detailed preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
3590-12-3 |
|---|---|
Molecular Formula |
C24H27NO6S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H27NO6S2/c1-20-8-12-23(13-9-20)32(26,27)30-18-16-25(22-6-4-3-5-7-22)17-19-31-33(28,29)24-14-10-21(2)11-15-24/h3-15H,16-19H2,1-2H3 |
InChI Key |
CATMAHFPKNTCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















